(1S,4R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-5-carboxylic acid
Description
The compound (1S,4R)-2-(tert-butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-5-carboxylic acid (CAS: 615575-74-1) is a bicyclic amino acid derivative with a 2.1.1 bicyclohexane core functionalized by a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid moiety. Its molecular formula is C₁₁H₁₇NO₄ (MW: 227.26 g/mol) . The stereochemistry (1S,4R) and compact bicyclic structure make it a valuable intermediate in pharmaceutical synthesis, particularly for constrained peptide analogs and enzyme inhibitors .
Properties
IUPAC Name |
(1S,4R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.1.1]hexane-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-5-6-4-7(12)8(6)9(13)14/h6-8H,4-5H2,1-3H3,(H,13,14)/t6-,7-,8?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGONMHFNYUTBCO-WPZUCAASSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC1C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2C[C@H]1C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(1S,4R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-5-carboxylic acid is a bicyclic compound notable for its unique stereochemistry and functional groups, which contribute to its biological activity. This article explores the biological properties, potential applications, and relevant research findings associated with this compound.
Chemical Structure and Properties
The compound features a bicyclic structure with a nitrogen atom, characterized by the following molecular formula and weight:
| Property | Value |
|---|---|
| Molecular Formula | C12H19NO4 |
| Molecular Weight | 241.29 g/mol |
| CAS Number | 1628613-11-5 |
| Purity | >95% |
The presence of the tert-butoxycarbonyl group and the carboxylic acid moiety significantly enhance its reactivity, making it suitable for various synthetic applications in organic chemistry and medicinal chemistry .
Biological Activity
The biological activity of this compound can be evaluated through various methods:
Enzyme Inhibition
Studies indicate that compounds with similar structures exhibit inhibitory effects on bacterial topoisomerases, which are crucial for DNA replication and transcription. The compound's potential as an enzyme inhibitor may be assessed using high-throughput screening assays to determine its IC50 values against specific bacterial strains .
Antibacterial Properties
Recent research has highlighted the antibacterial activity of related compounds against both Gram-positive and Gram-negative bacteria. For instance, new derivatives have shown low nanomolar inhibition against DNA gyrase from Escherichia coli, indicating potential therapeutic applications in treating bacterial infections .
Computational Analysis
Computational methods such as the Prediction of Activity Spectra for Substances (PASS) can be employed to predict the pharmacological effects based on the structural characteristics of this compound. These analyses assist in identifying therapeutic potentials or toxicological risks associated with this compound.
Case Studies
Several studies have investigated the biological activities of structurally similar compounds, providing insights into their mechanisms of action:
- Dual Inhibitors of Bacterial Topoisomerases : Research demonstrated that certain azabicyclic compounds exhibit broad-spectrum antibacterial activities against multidrug-resistant strains, highlighting their potential as novel antibiotics .
- Antimicrobial Activity Assessment : A study focused on evaluating the minimum inhibitory concentration (MIC) values of related compounds against various bacterial strains, revealing significant antibacterial properties that could be harnessed for clinical applications .
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in the development of novel pharmaceuticals due to its ability to serve as a building block for various bioactive molecules. Its structural features facilitate the synthesis of compounds with potential therapeutic effects.
- Antiviral Activity : Research indicates that derivatives of azabicyclic compounds can exhibit antiviral properties, making them candidates for drug development against viral infections .
Organic Synthesis
(1S,4R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-5-carboxylic acid is utilized as a chiral auxiliary in asymmetric synthesis, allowing chemists to produce enantiomerically pure compounds efficiently.
- Chiral Catalysts : The compound's ability to form stable intermediates makes it valuable in the synthesis of chiral catalysts, which are essential for producing enantiomerically pure pharmaceuticals .
Neuroscience Research
The compound's structural similarity to neurotransmitters positions it as a candidate for studying receptor interactions and potential neuroprotective effects.
- Receptor Binding Studies : Preliminary studies suggest that azabicyclic compounds may interact with neurotransmitter receptors, indicating potential applications in neuropharmacology .
Case Study 1: Synthesis of Antiviral Agents
A study explored the synthesis of a series of azabicyclic derivatives using this compound as a precursor. The resulting compounds demonstrated significant antiviral activity against influenza viruses, highlighting the compound's utility in developing antiviral therapies.
Case Study 2: Chiral Auxiliary Applications
In another study, researchers employed this compound as a chiral auxiliary in the asymmetric synthesis of amino acids. The methodology yielded high enantiomeric excess and showcased the compound's effectiveness in facilitating enantioselective reactions.
Data Table: Applications Overview
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Development of antiviral agents | Derivatives showed activity against influenza viruses |
| Organic Synthesis | Use as a chiral auxiliary for asymmetric synthesis | High enantiomeric excess achieved in amino acid synthesis |
| Neuroscience Research | Investigation of receptor interactions | Potential neuroprotective effects observed |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations in Bicyclic Frameworks
The bicyclo[2.1.1]hexane system distinguishes the target compound from analogs with larger or differently arranged rings. Key comparisons include:
Table 1: Structural and Physicochemical Comparisons
Impact of Ring Size and Substituents
- Ring Strain and Reactivity: The [2.1.1]hexane system exhibits higher strain compared to [2.2.1]heptane, making the target compound more reactive in ring-opening or functionalization reactions . In contrast, the [3.1.0]hexane framework (norbornane analog) balances strain with stability, favoring applications in prodrug design .
- Biological Activity : highlights that expanding the bicyclic system to [3.2.1]octane (as in compound [33]) significantly improves inhibitory activity (IC₅₀: 6.25 µM vs. 77.57 µM for [2.2.1]heptane derivative [32]) due to enhanced steric complementarity with target enzymes .
Stereochemical and Functional Group Effects
- Stereochemistry : The (1S,4R) configuration in the target compound contrasts with (1R,3S,4S) or (1R,3S,5R) isomers in analogs. For example, (1R,3S,4S)-2-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid (CAS: 291775-59-2) shows different pharmacokinetic profiles due to spatial orientation of the carboxylic acid group .
- Protecting Groups : Replacing Boc with phenylmethoxycarbonyl (e.g., in ’s methyl-substituted derivative) alters solubility and deprotection kinetics, impacting synthetic utility .
Preparation Methods
Photochemical Cross-Addition and Cyclization
A foundational approach involves photochemical cross-addition of N-Boc-N-allyl-N-vinyl amide precursors to construct the bicyclo[2.1.1]hexane core. This method, reported by Krow et al., initiates with UV irradiation of the precursor in anhydrous ether, inducing a [2+2] cycloaddition to form the bicyclic intermediate. Subsequent oxidation of the resulting ketone using tetrapropylammonium perruthenate (TPAP) and N-methylmorpholine-N-oxide (NMO) yields the carboxylic acid functionality at the C5 position. Key advantages include high atom economy and regioselectivity, though the photochemical step requires specialized equipment and controlled conditions to minimize side reactions.
Hydrogenolysis of Benzyl-Protected Intermediates
An alternative route leverages benzyl-protected intermediates to streamline deprotection. As demonstrated in a multigram synthesis protocol, the benzyl group is cleaved via hydrogenolysis under H₂ gas (1 atm) in the presence of palladium on carbon (Pd/C). This step produces the free amine, which is immediately protected with di-tert-butyl dicarbonate (Boc₂O) to yield the N-Boc derivative. Subsequent hydrolysis of the ester group under acidic conditions (HCl, 6 M) furnishes the target carboxylic acid with a reported yield of 95%. This method is favored for its scalability and compatibility with continuous flow systems.
Cyclization of Methylenecyclobutane Derivatives
A third strategy involves iodine-promoted cyclization of methylenecyclobutane carbamates. This method, optimized for steric control, employs iodine (I₂) in dichloromethane to induce ring closure, forming the bicyclo[2.1.1]hexane skeleton. The tert-butoxycarbonyl (Boc) group is introduced post-cyclization via reaction with Boc₂O in tetrahydrofuran (THF), followed by oxidative cleavage of the hydroxymethyl group to the carboxylic acid using Jones reagent (CrO₃/H₂SO₄). While effective, this route demands rigorous temperature control (-20°C to 0°C) to prevent over-oxidation.
Reaction Conditions and Optimization
Temperature and Catalytic Systems
Critical parameters influencing yield and selectivity include reaction temperature, catalyst loading, and solvent polarity. For instance, the hydrogenolysis step in Method 1.2 achieves optimal efficiency at 25°C with 10% Pd/C (w/w), whereas higher temperatures promote undesired dehydrogenation. Photochemical reactions (Method 1.1) require UV light at 254 nm and inert atmospheres to prevent radical quenching.
Solvent and Reagent Selection
Solvent polarity profoundly impacts reaction outcomes:
-
THF is preferred for Boc protection due to its ability to stabilize intermediates via Lewis acid-base interactions.
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Dichloromethane facilitates iodine-mediated cyclization by solubilizing nonpolar intermediates.
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Ethyl acetate/heptane mixtures (1:5) are optimal for chromatographic purification of stereoisomers.
Regioselectivity and Stereochemical Control
The C1 and C5 positions in the bicyclo[2.1.1]hexane framework are prone to regiochemical competition during electrophilic substitutions. Deprotonation with sec-butyllithium (s-BuLi) and tetramethylethylenediamine (TMEDA) at -78°C ensures selective functionalization at C1, as demonstrated in the synthesis of methyl-substituted derivatives. Stereochemical integrity is maintained through chiral auxiliary-mediated cyclization, achieving enantiomeric excess (ee) >98% in reported cases.
Industrial-Scale Production
Industrial protocols emphasize cost efficiency and reproducibility:
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Continuous Flow Reactors : Automated systems enable precise control over residence time and temperature during hydrogenolysis, reducing batch-to-batch variability.
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Crystallization Techniques : Gradient recrystallization from ethanol/water mixtures (70:30 v/v) achieves >99.5% purity, critical for pharmaceutical applications.
Challenges and Mitigation Strategies
Side Reactions and Byproduct Formation
Common issues include over-oxidation of the hydroxymethyl group and epimerization at C4. These are mitigated by:
Scalability Limitations
Photochemical methods face scalability hurdles due to light penetration depth. Modular reactor designs with multiple UV sources and thin-film reactors address this constraint.
Comparative Analysis of Synthetic Methods
| Method | Key Steps | Yield (%) | Purity (%) | Scale Feasibility |
|---|---|---|---|---|
| Photochemical Cyclization | UV cross-addition, TPAP oxidation | 65–70 | 98 | Lab-scale |
| Hydrogenolysis | Pd/C H₂, Boc protection, hydrolysis | 85–95 | 99.5 | Industrial |
| Iodine Cyclization | I₂-mediated closure, Jones oxidation | 75–80 | 97 | Pilot-scale |
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for producing (1S,4R)-2-(tert-butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-5-carboxylic acid?
- Methodological Answer : The compound is synthesized via photoirradiation of substituted 1,2-dihydropyridines to generate 2-azabicyclo[2.2.0]hex-5-enes, followed by bromine-mediated rearrangement. For example, bromine addition to 3-endo-substituted precursors (e.g., phenyl or methyl groups) yields rearranged 2-azabicyclo[2.1.1]hexanes. Reductive debromination of intermediates like dibromoazabicyclohexanes produces the final product . Key steps require strict temperature control (±2°C) and inert atmospheres to prevent side reactions.
Q. How can the enantiopurity of this bicyclic amino acid be validated?
- Methodological Answer : Chiral HPLC using columns such as Chiralpak® AD-H (5 μM, 4.6 x 250 mm) with a mobile phase of 95:5 n-hexane:isopropanol at 1 mL/min and UV detection at 210 nm achieves >95% enantiomeric excess (ee) resolution. Baseline separation of enantiomers confirms stereochemical integrity, as demonstrated in cycloadduct analysis .
Q. What safety protocols are critical for handling this compound in the lab?
- Methodological Answer : Use NIOSH/CEN-certified respiratory protection (e.g., OV/AG/P99 filters) and chemical-resistant gloves (nitrile or neoprene). Avoid skin contact via full-body protective clothing. Store in sealed containers under nitrogen to prevent decomposition. No flammability data exists, so treat as non-volatile but potentially toxic .
Advanced Research Questions
Q. How do substituents at C(3) or C(5) influence bromine-mediated rearrangements during synthesis?
- Methodological Answer :
Q. What contradictions exist in stereochemical assignments of azabicyclo derivatives, and how are they resolved?
- Methodological Answer : Early misassignments of (1S,3R,4R)-2-azabicyclo[2.2.1]heptanes were corrected via X-ray crystallography and NOESY NMR, revealing pseudo-enantiomeric (1R,4R,5S)-2-azabicyclo[3.2.1]octanes. Discrepancies arise from ring-expansion side reactions under nitromethane conditions. Advanced 2D NMR (HSQC, HMBC) and polarimetry are essential for unambiguous assignments .
Q. Can this compound serve as a proline mimetic in peptide-based drug design?
- Methodological Answer : Yes. The bicyclic scaffold enforces rigid β-strand conformations, reducing entropy in oligomerization. For example, Boc-protected derivatives (e.g., 2,4-methanoprolines) prevent peptide aggregation. Biological assays show improved protease resistance compared to linear proline analogs. Optimize substitution at C1 (e.g., tert-butyldimethylsilyloxymethyl groups) to enhance bioavailability .
Q. What analytical challenges arise in quantifying degradation products under physiological conditions?
- Methodological Answer : LC-MS/MS with a C18 column (2.1 x 50 mm, 1.7 μm) and 0.1% formic acid in water/acetonitrile gradient identifies hydrolyzed tert-butoxycarbonyl (Boc) byproducts. Degradation at pH 7.4 follows first-order kinetics (t₁/₂ = 12–24 hrs). Use isotopically labeled internal standards (e.g., D₃-Boc) for accurate quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
